molecular formula C12H12Cl2N2O3S B345840 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-57-1

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B345840
CAS No.: 898639-57-1
M. Wt: 335.2g/mol
InChI Key: HPFUAEOWBHBPFG-UHFFFAOYSA-N
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Description

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a sulfonyl group attached to an imidazole ring, along with dichloro and ethoxy substituents on the phenyl ring.

Scientific Research Applications

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-4-methyl-2-phenylimidazole
  • 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-propan-2-ylimidazole

Uniqueness

Compared to similar compounds, 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific substituents and the resulting chemical properties. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-6-10(14)12(7-9(11)13)20(17,18)16-5-4-15-8(16)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFUAEOWBHBPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175412
Record name 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898639-57-1
Record name 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898639-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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